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Compound of Interest

Compound Name: Thalidomide-NH-C4-NH2 TFA

Cat. No.: B15060781 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Thalidomide-NH-C4-NH2
TFA, a critical building block in the development of Proteolysis Targeting Chimeras

(PROTACs). It details the molecule's physicochemical properties, its mechanism of action

within the ubiquitin-proteasome system, and standardized protocols for its application in

research settings.

Introduction to Thalidomide-Based PROTACs
Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), have been

repurposed as powerful tools in drug discovery.[1][2] Their mechanism involves binding to

Cereblon (CRBN), a substrate receptor component of the Cullin-RING E3 ubiquitin ligase

complex (CRL4^CRBN^).[3][4] This binding event alters the substrate specificity of the E3

ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target

proteins, termed "neosubstrates".[4][5]

The molecule Thalidomide-NH-C4-NH2 is a derivative of thalidomide functionalized with a 4-

carbon alkyl amine linker.[6] This terminal amine group serves as a versatile chemical handle

for covalently attaching a ligand that binds to a specific protein of interest (POI). The resulting

bifunctional molecule, or PROTAC, can simultaneously recruit the POI and the CRBN E3

ligase, leading to the targeted degradation of the POI.[3] Thalidomide-NH-C4-NH2 TFA is the

trifluoroacetic acid salt form of this linker, which is often used to improve solubility and handling.

[7]
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Physicochemical Properties
The fundamental characteristics of Thalidomide-NH-C4-NH2 TFA are crucial for its application

in chemical synthesis and biological assays. The data presented below has been compiled

from vendor specifications and chemical databases.

Property Value

Full Chemical Name
4-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-

yl)isoindole-1,3-dione; 2,2,2-trifluoroacetic acid

Synonyms
Thalidomide-C4-amine TFA, CRBN Ligand-

Linker Conjugate TFA

CAS Number 2093387-50-7

Molecular Formula C₁₉H₂₂F₃N₄O₆

Molecular Weight
445.39 g/mol (Calculated from C₁₇H₂₁N₃O₄ base

+ C₂HF₃O₂)

Appearance Light yellow to yellow solid powder

Purity ≥95% (Typically analyzed by HPLC)

Storage Conditions Store at -20°C for long-term stability

Mechanism of Action: PROTAC-Mediated Protein
Degradation
Thalidomide-NH-C4-NH2 forms the E3 ligase-binding moiety of a PROTAC. The general

mechanism for a PROTAC utilizing this building block is a three-step process that hijacks the

cell's natural protein disposal system.[6]

Ternary Complex Formation: The PROTAC molecule, consisting of the thalidomide moiety, a

linker, and a POI-binding ligand, facilitates the formation of a ternary complex between the

target protein (POI) and the CRL4^CRBN^ E3 ubiquitin ligase.[3]

Ubiquitination: Within this proximity-induced complex, the E3 ligase transfers ubiquitin (Ub)

from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the
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POI. This process is repeated to form a polyubiquitin chain.

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome,

which unfolds and degrades the target protein into small peptides, while the PROTAC

molecule and E3 ligase are recycled.

The following diagram illustrates this catalytic cycle.
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Caption: Workflow of PROTAC-mediated targeted protein degradation.
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Experimental Protocols
The primary application of Thalidomide-NH-C4-NH2 TFA is in the synthesis of novel

PROTACs. Below is a generalized workflow for synthesizing a PROTAC and validating its

activity.

Protocol: PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the amine linker to a carboxylic acid on a POI-binding

ligand.

Materials:

Thalidomide-NH-C4-NH2 TFA

POI-ligand-COOH (ligand for the target protein with a carboxylic acid handle)

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide

coupling reagent

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF (Dimethylformamide)

Reverse-phase HPLC for purification

LC-MS and NMR for characterization

Methodology:

Dissolve Thalidomide-NH-C4-NH2 TFA (1.2 equivalents) and DIPEA (3.0 equivalents) in

anhydrous DMF. Stir for 10 minutes to form the free base.

In a separate flask, dissolve the POI-ligand-COOH (1.0 equivalent) and HATU (1.2

equivalents) in anhydrous DMF.

Add the POI-ligand/HATU solution dropwise to the Thalidomide-NH-C4-NH2 solution.
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Allow the reaction to stir at room temperature under an inert atmosphere (e.g., nitrogen) for

4-12 hours. Monitor reaction progress by LC-MS.

Upon completion, quench the reaction with water and extract the product with an appropriate

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product using reverse-phase HPLC.

Confirm the identity and purity of the final PROTAC compound by LC-MS and ¹H NMR

spectroscopy.

Protocol: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC

treatment in a cell-based assay.

Materials:

Human cell line expressing the protein of interest (e.g., HEK293, HeLa)

Synthesized PROTAC

DMSO (vehicle control)

Complete cell culture medium

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

Primary antibody against the POI

Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody
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Chemiluminescent substrate

Methodology:

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on

the day of treatment.

Treatment: Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 1 nM to 1000

nM). Treat cells for a specified time (e.g., 18-24 hours). Include a DMSO-only well as a

vehicle control.

Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells by adding

100 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20 µg per lane)

and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with the primary antibody for the POI overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash again and apply the chemiluminescent substrate.

Imaging: Capture the signal using a digital imager.

Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the

band intensities and normalize the POI signal to the loading control signal to determine the

percentage of protein degradation relative to the vehicle control.

The following diagram outlines the logical flow of the validation experiment.
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Caption: Experimental workflow for validating PROTAC activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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